molecular formula C9H13N3O B1474170 6-(Cyclopentylamino)pyridazin-3-ol CAS No. 1211502-98-5

6-(Cyclopentylamino)pyridazin-3-ol

Cat. No.: B1474170
CAS No.: 1211502-98-5
M. Wt: 179.22 g/mol
InChI Key: BEMZVNQDGNIORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6-(Cyclopentylamino)pyridazin-3-ol consists of a pyridazine ring fused to a cyclopentyl ring. The molecular formula is C9H13N3O.

Scientific Research Applications

Synthesis and Chemical Reactivity

Pyridazinone derivatives are central to numerous synthetic routes aimed at producing pharmacologically active compounds. For instance, Johnston et al. (2008) detailed concise routes to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones via cycloaddition and subsequent condensation reactions, highlighting the scaffold's utility in drug synthesis Johnston et al., 2008. This work underscores the adaptability of pyridazinone cores in creating diverse bioactive molecules.

Materials Science and Coordination Chemistry

Wang et al. (2007) synthesized novel linear heptacobalt(II) metal string complexes using pyrazine-modulated oligo-α-pyridylamido ligands, including derivatives similar in structure to 6-(Cyclopentylamino)pyridazin-3-ol. These complexes exhibit unique magnetic and electrochemical properties, suggesting potential applications in materials science and nanotechnology Wang et al., 2007.

Fluorescent Probes for Cellular Imaging

Derivatives of pyridazinone, such as Pyridazino-1,3a,6a-triazapentalenes (PyTAP), have been developed as versatile fluorescent probes. These compounds, including those structurally related to this compound, demonstrate promising fluorescent properties suitable for cellular imaging, showcasing the broader utility of pyridazinone derivatives in bioimaging and diagnostic applications Sirbu et al., 2021.

Corrosion Inhibition

Pyridazine derivatives, closely related to this compound, have been investigated for their corrosion inhibition properties. Mashuga et al. (2017) explored the inhibitory effect of such derivatives on the corrosion of mild steel in acidic media, suggesting potential industrial applications in protecting metals from corrosion Mashuga et al., 2017.

Properties

IUPAC Name

3-(cyclopentylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9-6-5-8(11-12-9)10-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMZVNQDGNIORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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